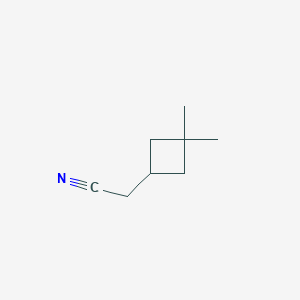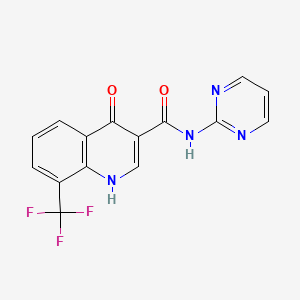
4-hydroxy-N-(pyrimidin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N-(pyrimidin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a useful research compound. Its molecular formula is C15H9F3N4O2 and its molecular weight is 334.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Agents
4-Hydroxy-N-(pyrimidin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide and its derivatives have shown potential as antimicrobial agents. For instance, certain derivatives have been synthesized and tested for antibacterial and antifungal activity, demonstrating effectiveness in inhibiting microbial growth (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Antitumor Activity
This compound has also been explored for its antitumor properties. Various derivatives have been synthesized and evaluated for cytotoxic activity against cancer cells. For example, pyrimido[4',5':4,5]thieno(2,3-b)quinoline derivatives have shown promising results in inhibiting the proliferation of cancer cells (KiranKumar, RohitKumar, & Advirao, 2018).
Photocatalytic Properties
Some derivatives of this compound have been investigated for their photocatalytic properties. These properties are essential for applications in environmental remediation and the degradation of organic pollutants (Li et al., 2020).
DNA Interaction
Research has also been conducted on the interaction of derivatives of this compound with DNA. These studies provide insights into the mechanism of action of these compounds, particularly in the context of their antitumor and antimicrobial activities (KiranKumar, RohitKumar, & Advirao, 2018).
Development of Novel Therapeutics
The compound and its derivatives have been instrumental in the development of novel therapeutic agents, particularly in the field of antibacterial and antitumor drugs. This includes the exploration of their structure-activity relationships to optimize their efficacy (Alvarez-Ibarra, Fernández-Granda, Quiroga, Carbonell, Cárdenas, & Giralt, 1997).
Propriétés
IUPAC Name |
4-oxo-N-pyrimidin-2-yl-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O2/c16-15(17,18)10-4-1-3-8-11(10)21-7-9(12(8)23)13(24)22-14-19-5-2-6-20-14/h1-7H,(H,21,23)(H,19,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCRNEKLCWERBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
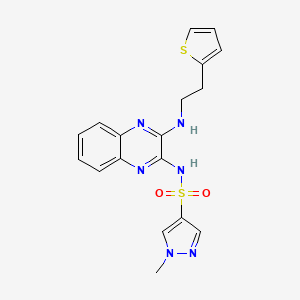
![1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2393762.png)
![N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2393763.png)
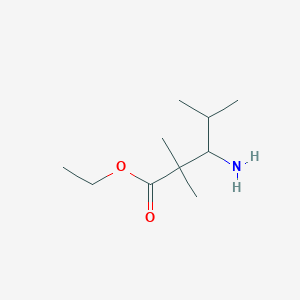
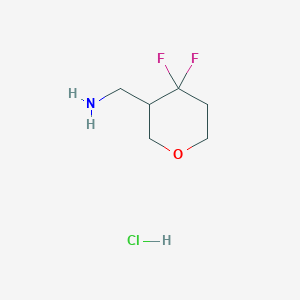
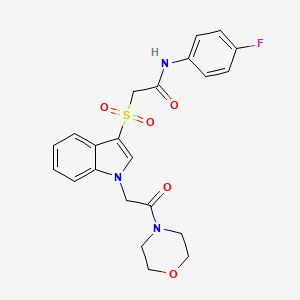
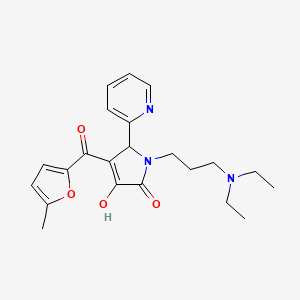
![N'-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2393772.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2393773.png)
![2-[[3-[(E)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2393774.png)
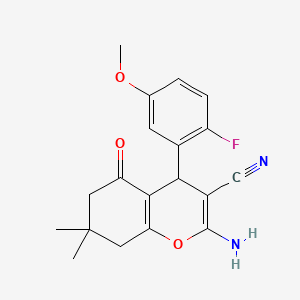
![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2393778.png)
![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2393780.png)
